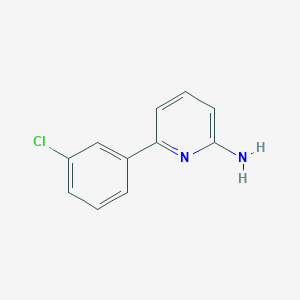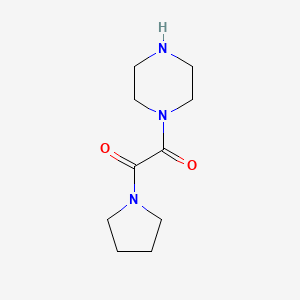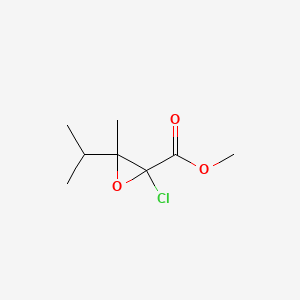
Methyl 2-chloro-3-methyl-3-(propan-2-yl)oxirane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloro-3-methyl-3-(propan-2-yl)oxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, also known as epoxides. This compound is characterized by the presence of a three-membered oxirane ring, which is highly reactive due to the ring strain. The compound also contains a chloro substituent and a carboxylate ester group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-3-methyl-3-(propan-2-yl)oxirane-2-carboxylate typically involves the reaction of an appropriate alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring. The reaction conditions usually require a solvent like dichloromethane and are carried out at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 2-chloro-3-methyl-3-(propan-2-yl)oxirane-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Ring-Opening Reactions: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include substituted oxiranes, diols, ketones, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 2-chloro-3-methyl-3-(propan-2-yl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides and their biological activity.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of Methyl 2-chloro-3-methyl-3-(propan-2-yl)oxirane-2-carboxylate involves the reactivity of the oxirane ring. The ring strain makes the oxirane highly susceptible to nucleophilic attack, leading to ring-opening reactions. The chloro substituent can also participate in nucleophilic substitution reactions, further diversifying the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
類似化合物との比較
Similar Compounds
- Ethyl 2-chloro-3-methyl-3-(propan-2-yl)oxirane-2-carboxylate
- Methyl 2-bromo-3-methyl-3-(propan-2-yl)oxirane-2-carboxylate
- Methyl 2-chloro-3-ethyl-3-(propan-2-yl)oxirane-2-carboxylate
Uniqueness
Methyl 2-chloro-3-methyl-3-(propan-2-yl)oxirane-2-carboxylate is unique due to the specific combination of functional groups, which imparts distinct reactivity and versatility in organic synthesis. The presence of both the oxirane ring and the chloro substituent allows for a wide range of chemical transformations, making it a valuable intermediate in various applications.
特性
分子式 |
C8H13ClO3 |
|---|---|
分子量 |
192.64 g/mol |
IUPAC名 |
methyl 2-chloro-3-methyl-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C8H13ClO3/c1-5(2)7(3)8(9,12-7)6(10)11-4/h5H,1-4H3 |
InChIキー |
OUVSXIABQWALKI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1(C(O1)(C(=O)OC)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


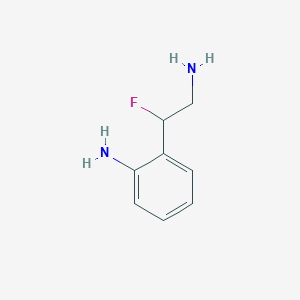
![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid](/img/structure/B13166365.png)
![7-[(Methylamino)methyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13166366.png)

![1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one](/img/structure/B13166376.png)
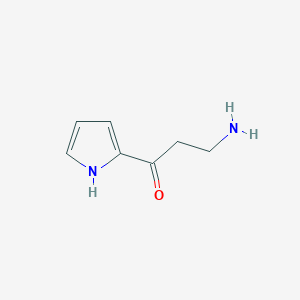



![(2S)-4-(Methylsulfanyl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B13166415.png)
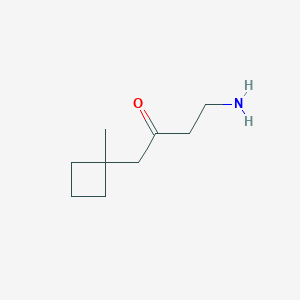
![Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate](/img/structure/B13166433.png)
